molecular formula C10H9NO B1301552 N-(3-ethynylphenyl)acetamide CAS No. 70933-58-3

N-(3-ethynylphenyl)acetamide

Cat. No. B1301552
Key on ui cas rn: 70933-58-3
M. Wt: 159.18 g/mol
InChI Key: KPCKMWGCLHYFCN-UHFFFAOYSA-N
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Patent
US04162265

Procedure details

To a 250 ml 3-neck flask fitted with a condenser, nitrogen inlet and outlet, and magnetic stirrer was added 150 ml of acetic acid and 35 ml of acetic anhydride. The mixture was heated to reflux under nitrogen and cooled under nitrogen. To the cooled mixture was added 15 g (0.114 mole) of 3-aminophenylacetylene and the homogeneous solution was refluxed overnight. The cooled reaction mixture was transferred to a 500 ml one-neck flask, and the acetic acid was removed by a rotor-evaporator under high vacuum. Water (200 ml) was added to the residual oil to crystallize the solid product. The material was isolated by filtration and washed with water and then air dried. Recrystallization from carbon tetrachloride with 200 g/10 g solid plus charcoal yielded 14.4 g (79% yield) of a white crystalline product (m.p. 94°-96° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[CH:10]=[C:11]([C:15]#[CH:16])[CH:12]=[CH:13][CH:14]=1>C(O)(=O)C>[C:5]([NH:8][C:9]1[CH:10]=[C:11]([C:15]#[CH:16])[CH:12]=[CH:13][CH:14]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C#C
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 ml 3-neck flask fitted with a condenser, nitrogen inlet and outlet, and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the homogeneous solution was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was transferred to a 500 ml one-neck flask
CUSTOM
Type
CUSTOM
Details
the acetic acid was removed by a rotor-evaporator under high vacuum
ADDITION
Type
ADDITION
Details
Water (200 ml) was added to the residual oil
CUSTOM
Type
CUSTOM
Details
to crystallize the solid product
CUSTOM
Type
CUSTOM
Details
The material was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from carbon tetrachloride with 200 g/10 g solid plus charcoal

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C=CC1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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